molecular formula C13H19NO4S B7118708 N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide

N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide

Cat. No.: B7118708
M. Wt: 285.36 g/mol
InChI Key: XWZHRWCTYSHEKQ-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide is a complex organic compound that features a cyclobutyl ring substituted with a hydroxymethyl group and a benzenesulfonamide moiety with a methoxymethyl group

Properties

IUPAC Name

N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-9-10-2-4-13(5-3-10)19(16,17)14-12-6-11(7-12)8-15/h2-5,11-12,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZHRWCTYSHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclobutylation of a suitable benzene derivative, followed by sulfonamide formation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfonamide moiety can be reduced to an amine under specific conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)cyclobutyl]-4-(methyl)benzenesulfonamide: Similar structure but lacks the methoxymethyl group.

    N-[3-(hydroxymethyl)cyclobutyl]-4-(ethoxymethyl)benzenesulfonamide: Similar structure with an ethoxymethyl group instead of methoxymethyl.

Uniqueness

N-[3-(hydroxymethyl)cyclobutyl]-4-(methoxymethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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